2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline
Description
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a quinoline derivative characterized by a pyrrolidin-3-yl-oxy linker at the quinoline’s 2-position. This linker is further substituted with a benzoyl group bearing a 1H-pyrrol-1-yl moiety at the para position.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(19-7-10-20(11-8-19)26-14-3-4-15-26)27-16-13-21(17-27)29-23-12-9-18-5-1-2-6-22(18)25-23/h1-12,14-15,21H,13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWPJWKTECEOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidinyl and pyrrolyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a receptor and modulate its activity, thereby influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
Linker Flexibility: The target compound’s pyrrolidin-3-yl-oxy linker provides conformational flexibility compared to PF9’s rigid phenoxymethyl group. This may influence binding kinetics in biological targets.
Aromatic Substituents : The 1H-pyrrol-1-yl benzoyl group introduces electron-rich aromaticity, contrasting with PF9’s pyridine-pyrazole system, which may enhance π-π stacking or metal coordination.
Substitution Patterns : The 6-chloro derivative emphasizes halogen and amine substitutions, favoring solubility and hydrogen-bonding interactions, whereas the target compound prioritizes aromatic bulk.
Research Findings on Analogous Compounds
PF9 ()
PF9’s pyrazole-pyridine motif is structurally distinct but shares the quinoline core with the target compound. Pyrazole derivatives are often associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting that the target compound’s pyrrol-1-yl group could similarly modulate enzyme activity .
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline ()
This compound’s commercial availability in multi-kilogram batches highlights its utility as a synthetic intermediate. Its chloro and piperidine/pyrrolidine groups enhance solubility in polar solvents, a feature that the target compound may lack due to its hydrophobic benzoyl-pyrrole substituent .
Biological Activity
The compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 321.4 g/mol. The compound features a quinoline core linked to a pyrrolidinyl group and a benzoyl moiety, which enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Anticancer Properties : Certain derivatives have shown significant activity against various cancer cell lines.
- Antimicrobial Activity : Compounds containing pyrrole and quinoline structures have been reported to possess antibacterial and antifungal properties.
- Apoptosis Induction : Some analogs have been identified as apoptosis inducers in cancer cells through caspase activation pathways.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Caspase Activation : Similar compounds have been shown to induce apoptosis by activating caspases, leading to programmed cell death.
- Inhibition of Tubulin Polymerization : Some analogs inhibit tubulin polymerization, disrupting microtubule dynamics and affecting cell division.
- Antimicrobial Mechanisms : The presence of the triazole ring may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications in the benzoyl group significantly impact the compound's efficacy. For instance, substituents at the 4-position of the benzoyl group can enhance anticancer activity, while different substituents on the pyrrolidine ring can alter pharmacological profiles.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(pyrrolidin-1-yl)-2H-1,2,3-triazole | Contains a pyrrolidine and triazole | Known for anticancer properties |
| 4-amino-5-(4-chlorophenyl)-triazoles | Triazole ring with amino substitution | Exhibits significant antimicrobial activity |
| Benzothiazinone derivatives | Incorporates benzothiazinone with triazole | Broad spectrum antibacterial activity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : In vitro studies demonstrated that certain quinoline derivatives exhibited low nanomolar EC50 values against human breast cancer cells (T47D) and colon cancer cells (HCT116), indicating potent anticancer effects .
- Antimicrobial Studies : Compounds structurally related to this compound have shown effective inhibition against pathogenic strains such as Pseudomonas aeruginosa and Klebsiella pneumonia, suggesting potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
